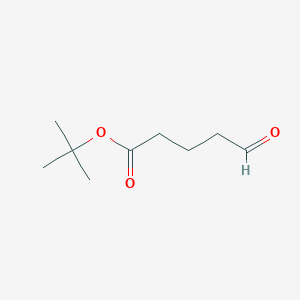

Tert-butyl 5-oxopentanoate

Descripción

Contextualization within Modern Organic Synthesis

In the landscape of modern organic synthesis, tert-butyl 5-oxopentanoate (B1240814) serves as a versatile building block. Its structure, featuring both a tert-butyl ester and an aldehyde functional group, allows for a wide range of chemical manipulations. The tert-butyl ester group is a common protecting group for carboxylic acids, valued for its stability under many reaction conditions and its susceptibility to cleavage under specific, often mild, acidic conditions. The aldehyde functionality provides a reactive site for nucleophilic attack and other carbonyl chemistries.

This dual functionality makes it a valuable starting material for the synthesis of more complex molecules. For instance, it has been utilized in the preparation of various aldehydes and ketones, as well as in numerous named reactions such as the Wittig reaction, Grignard reaction, and various aldol (B89426) reactions. ambeed.com

Significance as a Key Intermediate in Chemical Transformations

The significance of tert-butyl 5-oxopentanoate is most evident in its role as a key intermediate in multi-step synthetic pathways. Its application spans various areas of chemical research, from the synthesis of non-natural amino acids to the development of potential therapeutic agents.

A notable example is its use in the synthesis of enantiopure non-natural alpha-amino acids. nih.gov In one study, tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate, derived from L-glutamic acid, served as a crucial intermediate. The aldehyde group of this intermediate underwent a Wittig reaction to create a variety of delta,epsilon-unsaturated alpha-amino acids. nih.gov

Furthermore, this compound is a precursor in the synthesis of more complex molecules with potential biological activity. It has been employed in the synthesis of bisubstrate inhibitors of nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme implicated in various diseases. acs.orgresearchgate.netuniversiteitleiden.nlnih.gov In these syntheses, the aldehyde functionality of this compound is typically subjected to reductive amination to couple it with other molecular fragments. researchgate.netuniversiteitleiden.nl The compound has also been used in the diastereoselective allylation of carbonyl compounds, leading to the formation of chiral alcohols, which are important building blocks in natural product synthesis. core.ac.uk

The table below summarizes some of the key reactions where this compound acts as an intermediate.

| Reaction Type | Reagents | Product Type | Reference |

| Wittig Reaction | Various ylides | delta,epsilon-unsaturated alpha-amino acids | nih.gov |

| Reductive Amination | Amines, NaBH(OAc)3 | Substituted amines | acs.orgresearchgate.netuniversiteitleiden.nl |

| Allylation | Allylating agents | Homoallylic alcohols | core.ac.uk |

| Aldol Reaction | Ynals, Prolinol Ether | Propargylic Alcohols | rsc.org |

| Mannich Reaction | Unactivated Imines | anti-Configured Propargylic Aminoalcohols | rsc.org |

Overview of Research Trajectories and Emerging Trends

Current research involving this compound continues to build upon its established utility while exploring new applications. A significant trend is its incorporation into the synthesis of complex molecules for medicinal chemistry and drug discovery. For instance, it has been used in the preparation of bifunctional degraders and immunomodulators. google.comgoogle.com

Another emerging area is the development of more efficient and scalable synthetic routes for compounds derived from this compound. For example, research has focused on improving the synthesis of (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride, an intermediate for pharmaceutically active compounds, to make the process more suitable for large-scale production. google.com

The versatility of this compound ensures its continued relevance in organic synthesis. Future research will likely focus on:

Asymmetric Synthesis: Developing new stereoselective reactions utilizing the aldehyde functionality to generate chiral products with high enantiomeric purity.

Medicinal Chemistry: Further exploring its use as a building block for novel therapeutic agents, including inhibitors of various enzymes and modulators of biological pathways.

Process Chemistry: Optimizing reaction conditions and developing more sustainable synthetic methods for its derivatives.

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-9(2,3)12-8(11)6-4-5-7-10/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLCOAYTPHMGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445307 | |

| Record name | Tert-butyl 5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192123-41-4 | |

| Record name | Tert-butyl 5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tert Butyl 5 Oxopentanoate and Its Derivatives

Established Synthetic Routes and Mechanistic Investigations

Esterification Reactions for the Formation of Tert-butyl 5-oxopentanoate (B1240814)

The direct esterification of 5-oxopentanoic acid with tert-butanol (B103910) presents a straightforward approach to tert-butyl 5-oxopentanoate. However, the bulky nature of the tert-butyl group and the potential for acid-catalyzed side reactions, such as the formation of isobutene, necessitate specific conditions for efficient synthesis.

One of the most effective methods for the synthesis of tert-butyl esters under mild conditions is the Steglich esterification . This reaction utilizes a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC), as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.orgwikipedia.org The reaction is advantageous as it avoids the harsh acidic conditions of traditional Fischer esterification, which can lead to the decomposition of the tert-butyl group. organic-chemistry.org

The mechanism of the Steglich esterification involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate to form the ester and dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration. organic-chemistry.orgwikipedia.org DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a more reactive acylpyridinium intermediate, which is then readily attacked by the alcohol. fiveable.me This catalytic cycle accelerates the reaction and suppresses the formation of the N-acylurea byproduct. organic-chemistry.orgwikipedia.org

| Reaction | Reagents | Key Features | Reference |

| Steglich Esterification | Carboxylic acid, tert-butanol, DCC, DMAP | Mild conditions, avoids acid-catalyzed side reactions, suitable for sterically hindered alcohols. | organic-chemistry.orgwikipedia.org |

Strategies Involving 4-Oxopentanoic Acid Precursors

While the direct precursor is 5-oxopentanoic acid, synthetic strategies can also be devised from its constitutional isomer, 4-oxopentanoic acid (levulinic acid). However, a more direct and efficient route to a key precursor of this compound, namely 5-(tert-butoxy)-5-oxopentanoic acid, involves the ring-opening of glutaric anhydride (B1165640).

A common method involves the reaction of glutaric anhydride with potassium tert-butoxide in a suitable solvent like tetrahydrofuran (B95107) (THF). rsc.org This reaction proceeds through the nucleophilic attack of the tert-butoxide anion on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the mono-tert-butyl ester of glutaric acid. The proposed mechanism for the esterification of bagasse with glutaric anhydride in an ionic liquid suggests that the strong electrophilicity of the carbonyl groups in the anhydride facilitates the ring-opening by a nucleophile. mdpi.com A similar principle applies to the reaction with tert-butoxide.

Another approach utilizes a Lewis acid catalyst, such as zinc(II) chloride, to facilitate the reaction between glutaric anhydride and tert-butanol. This method provides an alternative to the use of a strong base like potassium tert-butoxide.

| Precursor | Reagents | Product | Key Features | Reference |

| Glutaric anhydride | Potassium tert-butoxide, THF | 5-(tert-butoxy)-5-oxopentanoic acid | Base-mediated ring-opening. | rsc.org |

| Glutaric anhydride | tert-butanol, Zinc(II) chloride | 5-(tert-butoxy)-5-oxopentanoic acid | Lewis acid-catalyzed ring-opening. |

Catalytic Approaches to Oxopentanoate Synthesis

Catalytic methods offer advantages in terms of efficiency, selectivity, and catalyst recyclability. For the synthesis of oxopentanoates, both transesterification and catalytic esterification are viable strategies.

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This method can be used to convert a more readily available ester, such as a methyl or ethyl ester of 5-oxopentanoic acid, into the corresponding tert-butyl ester. The reaction is typically catalyzed by acids, bases, or enzymes. nih.gov For instance, the transesterification of β-keto esters has been achieved using a combination of borate (B1201080) and zirconia as a selective and inexpensive catalyst under solvent-free conditions. nih.gov While not directly demonstrated for this compound, this approach highlights the potential of solid catalysts in transesterification reactions. The kinetics of transesterification are generally slow, necessitating the use of a catalyst. nih.gov

Catalytic esterification using solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst), provides a greener alternative to homogeneous acid catalysts like sulfuric acid. These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, simplifying product purification and reducing waste. The kinetics of the heterogeneous esterification of glutaric acid with methanol (B129727) over Amberlyst 35 have been studied, providing insights that could be applicable to the esterification with tert-butanol. uobaghdad.edu.iquobaghdad.edu.iq

Multi-Step Synthesis from Complex Building Blocks

Tert-butyl oxopentanoate derivatives are often synthesized as part of larger, more complex molecules, particularly in the context of medicinal chemistry and peptide synthesis. L-glutamic acid is a common and versatile starting material for the chiral synthesis of such derivatives.

For example, the synthesis of tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate, a key intermediate for non-natural α-amino acids, starts from L-glutamic acid. smolecule.com The synthesis involves the protection of the amino and carboxylic acid groups, followed by the selective reduction of the γ-ester to an aldehyde. This multi-step approach allows for the introduction of chirality and specific functional groups required for further transformations. smolecule.com Similarly, other complex derivatives like (R)-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid are also synthesized from protected amino acids through a series of protection, activation, and purification steps. smolecule.com

Novel and Sustainable Synthetic Protocols

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to develop more environmentally benign methodologies.

Use of Greener Solvents: The choice of solvent has a significant impact on the environmental footprint of a chemical process. Acetonitrile (B52724) has been proposed as a greener alternative to chlorinated or amide solvents for the Steglich esterification. nih.gov The use of bio-based solvents, such as those derived from lipids or carbohydrates, is also a growing area of interest. wikipedia.org

Solvent-Free and Microwave-Assisted Reactions: Conducting reactions under solvent-free conditions minimizes waste and can lead to improved reaction rates and yields. A novel, solvent-free, and base-free method for the synthesis of tert-butyl esters using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under electromagnetic milling conditions has been reported, offering a highly sustainable approach. rsc.org Microwave-assisted synthesis is another green technology that can dramatically reduce reaction times and energy consumption. anton-paar.commilestonesrl.com While specific examples for this compound are not abundant, the application of microwave heating to esterification reactions is well-established. google.com

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for green chemical synthesis. Lipases are commonly used for esterification and transesterification reactions. numberanalytics.combeilstein-journals.orgfrontiersin.org The use of immobilized enzymes further enhances their utility by allowing for easy separation and reuse. mdpi.com For instance, Novozym 435, an immobilized lipase, has been used for the transesterification of rapeseed oil with tert-butanol as a co-solvent. nih.gov The biocatalytic alcoholysis of 3-substituted glutaric anhydrides using Novozym 435 has also been demonstrated to produce chiral glutaric acid monoesters, highlighting the potential for enzymatic routes to precursors of this compound. rsc.org Furthermore, esterases from Bacillus subtilis have shown the ability to hydrolyze tert-butyl esters, which is a crucial step in certain synthetic sequences. rsc.org

| Green Chemistry Approach | Description | Potential Application to this compound Synthesis | References |

| Greener Solvents | Use of less hazardous and more sustainable solvents. | Replacing traditional solvents in esterification with acetonitrile or bio-based solvents. | nih.govwikipedia.org |

| Solvent-Free Synthesis | Reactions conducted without a solvent. | Electromagnetic milling with (Boc)₂O for direct esterification. | rsc.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Faster esterification or transesterification reactions. | anton-paar.commilestonesrl.com |

| Biocatalysis | Use of enzymes as catalysts. | Lipase-catalyzed esterification of 5-oxopentanoic acid or transesterification of its esters. | numberanalytics.commdpi.comnih.gov |

Continuous Flow Synthesis Techniques and Process Optimization

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. These benefits are particularly relevant for industrial-scale production where consistency and efficiency are paramount.

The synthesis of tert-butyl containing compounds has been successfully adapted to flow systems. For example, a continuous flow protocol for the preparation of tert-butyl nitrite (B80452) from HCl, NaNO₂, and tert-butanol allows for a short residence time of just one minute, mitigating the risks associated with exothermic reactions and unstable intermediates. While not directly the synthesis of this compound, this demonstrates the applicability of flow technology to handle reagents and precursors common in its synthesis.

In the context of producing active pharmaceutical ingredients (APIs), multi-step syntheses are increasingly being consolidated into single, continuous-flow processes. This approach minimizes manual handling and purification of intermediates, leading to a more streamlined and efficient manufacturing workflow. The optimization of such processes involves adjusting parameters like flow rate, temperature, and reactor design to maximize yield and purity, often aided by real-time analytical technology.

Asymmetric Synthesis and Stereochemical Control

The biological activity of molecules is often dependent on their specific three-dimensional structure. Therefore, the ability to control stereochemistry during synthesis is of utmost importance, particularly in medicinal chemistry.

Enantioselective Preparation of Chiral this compound Derivatives

Creating specific enantiomers of chiral molecules requires specialized asymmetric synthetic methods. For derivatives of this compound, several powerful strategies have been developed.

One prominent method is the asymmetric reductive amination of a ketone precursor. For instance, tert-butyl levulinate (tert-butyl 4-oxopentanoate) can be converted to the chiral 5-methylpyrrolidin-2-one (B85660) through this process. Ruthenium-based catalysts featuring chiral phosphine (B1218219) ligands, such as Ru/bisphosphine, can achieve high enantioselectivity (up to 96% ee) in this transformation. As mentioned previously, biocatalytic methods using engineered amine dehydrogenases also provide excellent enantiomeric excess (>99% ee) under mild reaction conditions.

Another powerful and widely used strategy for synthesizing chiral amines involves the use of a chiral auxiliary. The Ellman auxiliary, (R)- or (S)-tert-butylsulfinamide, is a key reagent in this field. It condenses with a ketone or aldehyde to form a tert-butylsulfinimine. The subsequent addition of a Grignard or organolithium reagent to the imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The auxiliary can then be easily cleaved under acidic conditions to reveal the desired chiral primary amine in high enantiopurity. This methodology is broadly applicable for the asymmetric synthesis of a wide range of chiral amine derivatives.

Control of Stereogenic Centers in Multi-step Pathways

In the synthesis of complex molecules with multiple stereocenters, controlling the configuration at each new center is a significant challenge. This requires a carefully planned synthetic route and precise execution of stereoselective reactions.

Chiral Pool Synthesis: A common strategy involves starting with a readily available enantiopure molecule, known as the "chiral pool." For example, the synthesis of (S)-tert-butyl 4,5-diamino-5-oxopentanoate often utilizes L-glutamic acid as the starting material. The inherent chirality of the starting material is carried through the synthetic sequence, establishing the desired stereochemistry in the final product. However, even in this approach, reaction conditions must be carefully controlled to prevent racemization or epimerization at the existing stereocenter. For instance, employing low-temperature conditions can significantly reduce the loss of stereochemical integrity during certain steps.

Catalyst and Reagent Control: When creating new stereocenters, the choice of catalyst or reagent is critical. In a complex synthesis leading to the natural product (−)-ushikulide A, a dinuclear zinc complex was used to control the diastereoselectivity of an aldol (B89426) reaction, achieving a diastereomeric ratio of >20:1. Similarly, Brown's chiral crotylborane reagents can be used to control the formation of stereocenters with excellent diastereoselectivity (>20:1 d.r.). This level of control allows for the construction of specific diastereomers that would be otherwise difficult to access.

Strategic Use of Protecting Groups in Functionalized Oxopentanoate Synthesis

In the synthesis of complex organic molecules, protecting groups are indispensable tools. They temporarily mask a reactive functional group to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. The choice of protecting group is critical and depends on its stability to various reaction conditions and the mildness of the conditions required for its removal.

For the synthesis of functionalized oxopentanoates, several protecting groups are commonly employed.

Amine Protection: The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its straightforward removal with acid. It is frequently used in the synthesis of amino-functionalized oxopentanoate derivatives.

Hydroxyl and Carboxyl Protection: Alcohols are often protected as silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers, while carboxylic acids are converted to esters (e.g., methyl, ethyl, or benzyl esters). The tert-butyl ester group itself serves as a robust protecting group for the carboxylic acid, which is stable to many reaction conditions but can be cleaved with strong acid.

Orthogonal Protecting Group Strategy: In multi

Synthesis of Specific this compound Analogues and Substituted Derivatives

The versatile scaffold of this compound allows for a wide range of structural modifications, leading to a diverse array of analogues and substituted derivatives with potential applications in various fields, including medicinal chemistry. Advanced synthetic methodologies have been developed to introduce different functional groups and substituents at various positions of the parent molecule.

A key intermediate derived from L-glutamic acid, tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate, serves as a crucial starting point for the synthesis of various non-natural alpha-amino acids. nih.gov This chiral aldehyde is obtained through the protection of L-glutamic acid followed by the selective reduction of the γ-methyl ester group. nih.gov Subsequent Wittig reactions with a variety of ylides enable the formation of diverse δ,ε-unsaturated α-amino acids, demonstrating the utility of this this compound derivative in expanding chemical diversity for peptide synthesis and drug discovery. nih.gov

Another significant derivative is (S)-tert-butyl 4,5-diamino-5-oxopentanoate, which is a key starting material for constructing the (S)-2-aminoglutarimide moiety found in certain pharmaceutically active compounds. google.comgoogle.com Processes for its preparation have been developed, highlighting its importance in the synthesis of complex molecules. google.comgoogle.comgoogle.com

Furthermore, the synthesis of L-γ-methyleneglutamic acid amides, which are analogues of this compound, has been explored for their potential in cancer research. nih.govrsc.org These syntheses often commence from L-pyroglutamic acid, which undergoes a series of reactions including esterification, Boc-protection, α-methylenation, and amide coupling to yield the desired derivatives. nih.govrsc.org

The following tables detail the synthesis of specific analogues and substituted derivatives of this compound, showcasing the variety of achievable structures and the synthetic strategies employed.

Table 1: Synthesis of Substituted this compound Derivatives

| Derivative Name | Starting Material | Key Reagents and Conditions | Yield (%) | Reference |

| (S)-5-(tert-butoxy)-4-((tert-butoxycarbonyl)amino)-2-methylene-5-oxopentanoic acid | (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxopyrrolidine-2-carboxylate | 1. LiHMDS, trifluoroethyl trifluoroacetate, THF, -78 °C; 2. LiOH, THF, rt | 67 (over 2 steps) | nih.gov |

| N⁵-((2-chlorophenyl)amino)-L-glutamine | (S)-5-(tert-butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid | 1. TEA, ECF, DCM, -5 °C; 2. 2-chlorophenylhydrazine | 78 | mdpi.com |

| N⁵-((3-chlorophenyl)amino)-L-glutamine | (S)-5-(tert-butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid | 1. TEA, ECF, DCM, -5 °C; 2. 3-chlorophenylhydrazine | 78 | mdpi.com |

| Methyl 5-(dimethylamino)-2,2-dimethyl-5-oxopentanoate | Methyl isobutyrate, N,N-Dimethylacrylamide (DMAA) | KOtBu (catalytic), solvent-free | Not specified | rsc.org |

Table 2: Synthesis of this compound Analogues

| Analogue Name | Starting Material | Key Reagents and Conditions | Yield (%) | Reference |

| tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-4-(phenylcarbamoyl)pent-4-enoate | (S)-5-(tert-butoxy)-4-((tert-butoxycarbonyl)amino)-2-methylene-5-oxopentanoic acid | Aniline, Amide coupling reagents | 43 | rsc.org |

| 1-(tert-Butyl) 2-ethyl (S)-4-methylene-5-oxopyrrolidine-1,2-dicarboxylate | 1-(tert-Butyl) 2-ethyl (S)-5-oxopyrrolidine-1,2-dicarboxylate | LiHMDS, trifluoroethyl trifluoroacetate, THF, -78 °C | Not specified (used crude in next step) | nih.gov |

| (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride | Cbz-(L)-Glu(tBu)-OH | Multi-step synthesis | Not specified | google.comgoogle.com |

Chemical Reactivity and Transformation Studies of Tert Butyl 5 Oxopentanoate

Fundamental Reaction Pathways

The chemical behavior of tert-butyl 5-oxopentanoate (B1240814) is dictated by the reactivity of its ketone and ester moieties. These groups can react independently or in concert to yield a variety of products.

Nucleophilic Addition Reactions at the Ketone Moiety

The ketone carbonyl group in tert-butyl 5-oxopentanoate is an electrophilic center, susceptible to attack by nucleophiles. These reactions are fundamental to forming new carbon-carbon and carbon-heteroatom bonds.

One common transformation is the reduction of the ketone to a secondary alcohol. For instance, γ-aryl-γ-ketoesters can be reduced using reagents like sodium borohydride (B1222165) in methanol (B129727), which typically chemoselectively reduces the ketone over the ester. beilstein-journals.org However, under certain conditions, both the keto and ester groups can be reduced to form diols. beilstein-journals.org

The ketone also participates in cascade reactions. In a copper-catalyzed three-component reaction, this compound can react with an α,β-unsaturated ester (like tert-butyl acrylate) and a silane. The reaction proceeds through the conjugate addition of a copper hydride to the acrylate (B77674), which then generates an enolate that undergoes an aldol (B89426) addition to the ketone of the oxopentanoate. This is followed by an intramolecular lactonization to yield δ-lactones. beilstein-journals.org

A study on the reactions of various 5-oxo-5-(substituted)phenylpentanoates with tert-butyl acrylate demonstrated the formation of δ-lactones in moderate to good yields. beilstein-journals.org The conditions and outcomes of these cascade reactions are summarized in the table below.

| Entry | Aryl Group (Ar) in 5-oxo-5-arylpentanoate | Time (h) | Conversion (%) | Diastereomeric Ratio (anti/syn) | Yield (%) |

|---|---|---|---|---|---|

| 1 | C6H5 | 6 | 91 | 30:70 | 70 |

| 2 | 4-MeC6H4 | 7 | 85 | 35:65 | 68 |

| 3 | 4-MeOC6H4 | 8 | 82 | 40:60 | 65 |

| 4 | 4-FC6H4 | 5 | 95 | 33:67 | 75 |

| 5 | 4-ClC6H4 | 5 | 96 | 32:68 | 78 |

| 6 | 4-BrC6H4 | 5 | 98 | 31:69 | 80 |

Ester Hydrolysis and Transesterification Reactions

The tert-butyl ester group can be cleaved through hydrolysis or converted to other esters via transesterification. These reactions are often influenced by the steric bulk of the tert-butyl group.

Ester hydrolysis can occur under acidic, basic, or neutral conditions. The hydrolysis of tert-butyl esters, such as tert-butyl acetate (B1210297) and tert-butyl formate (B1220265), has been studied kinetically. uq.edu.auusgs.gov The reaction proceeds through different mechanisms depending on the pH. Under acidic conditions, the hydrolysis often follows an AAL1 mechanism, involving the formation of a stable tert-butyl carbocation. oup.com

Transesterification is a useful method for modifying ester groups. While the kinetics of transesterification are typically slow and require a catalyst, β-keto esters can be selectively transesterified over other types of esters. nih.gov This selectivity is often attributed to the formation of an enol or acylketene intermediate. nih.gov The reaction can be catalyzed by acids, bases, or enzymes under generally mild conditions. nih.gov

Condensation Reactions and Derivative Formation

The presence of both a ketone and an ester allows this compound and its derivatives to participate in intramolecular and intermolecular condensation reactions to form cyclic and more complex acyclic structures. For example, derivatives of the core structure, such as methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate, can undergo cyclocondensation reactions with aminopyrazoles to form pyrazolo[1,5-a]pyrimidine (B1248293) systems. researchgate.net Such reactions involve an initial Michael addition followed by cyclization and elimination. researchgate.net

Furthermore, the enolate formed from related β-keto esters can react with zinc carbenoids, leading to chain extension and the formation of γ-keto esters. organic-chemistry.org This transformation highlights the synthetic utility of the keto-ester motif in constructing more elaborate carbon skeletons. organic-chemistry.org

Influence of the Tert-butyl Ester Group on Reactivity and Selectivity

The tert-butyl group is large and sterically demanding, which significantly impacts the reactivity of the molecule. This steric hindrance can control the regioselectivity and stereoselectivity of reactions.

In competitive reactions, the steric bulk of the tert-butyl group can dictate the outcome. For example, in a copper-catalyzed aerobic oxidative coupling of phenylacetylene (B144264) with a mixture of methanol, isopropanol, and tert-butanol (B103910), the reaction predominantly yields the methyl ester. This indicates that the steric hindrance from the bulky tert-butyl group prevents its effective participation in the nucleophilic attack, making it less reactive than primary or secondary alcohols. semanticscholar.org Similarly, in the transesterification of cellulose, tert-butyl acetate shows lower reactivity compared to methyl or ethyl acetates, an effect attributed to the steric hindrance of the tert-butyl group.

The electronic properties of the tert-butyl group also stabilize the formation of a tertiary carbocation. This directs the mechanism of acid-catalyzed hydrolysis towards an AAL1 pathway, involving the cleavage of the alkyl-oxygen bond. uq.edu.auoup.com This mechanism is distinct from the AAC2 pathway common for less sterically hindered esters like methyl or ethyl esters. The ability to form this stable carbocation intermediate makes the tert-butyl ester a useful protecting group for carboxylic acids, as it can be selectively cleaved under specific acidic conditions.

In some catalytic systems, the steric bulk of the ester can influence non-covalent interactions, such as hydrogen bonding between the catalyst and the substrate's carbonyl group, which can affect enantioselectivity in asymmetric reactions. st-andrews.ac.uk

Kinetic Studies and Mechanistic Elucidation of Key Transformations

Kinetic studies provide quantitative insight into reaction rates and mechanisms. While specific kinetic data for this compound is not widely available, studies on analogous tert-butyl esters offer valuable information on its expected behavior, particularly in hydrolysis.

The hydrolysis of tert-butyl formate has been studied as a function of pH and temperature. The reaction exhibits distinct kinetics for neutral, acid-catalyzed, and base-catalyzed pathways. usgs.gov

| Pathway | Rate Constant (k) | Activation Energy (Ea, kJ/mol) |

|---|---|---|

| Neutral (kN) | (1.0 ± 0.2) × 10-6 s-1 | 78 ± 5 |

| Acid-Catalyzed (kA) | (2.7 ± 0.5) × 10-3 M-1s-1 | 59 ± 4 |

| Base-Catalyzed (kB) | 1.7 ± 0.3 M-1s-1 | 88 ± 11 |

These data indicate that hydrolysis is slowest near neutral pH and is significantly accelerated by both acid and base. The different activation energies reflect the different transition states involved in each mechanistic pathway. usgs.gov

Mechanistic investigations of reactions involving γ-keto esters have elucidated complex pathways. The copper-catalyzed cascade reaction to form lactones is proposed to proceed via in-situ generation of a copper hydride, which adds to an α,β-unsaturated ester. beilstein-journals.org The resulting copper enolate then attacks the ketone, and subsequent intramolecular transesterification (lactonization) yields the final product. beilstein-journals.org

For the reduction of γ-aryl-γ-ketoesters with NaBH4, which can lead to diols, a proposed mechanism involves the initial reduction of the ketone to a γ-hydroxy ester. beilstein-journals.org In cases where the substrate contains an α,β-unsaturation, the reaction can proceed through the intermediacy of a saturated lactone. beilstein-journals.org

The mechanism of acid-catalyzed hydrolysis of tert-butyl esters is particularly noteworthy. While most simple esters hydrolyze via an AAC2 mechanism (bimolecular acyl-oxygen cleavage), the stability of the tert-butyl carbocation favors the AAL1 mechanism (unimolecular alkyl-oxygen cleavage). uq.edu.auoup.com Studies using oxygen-18 labeling have confirmed that for tert-butyl acetate, alkyl-oxygen fission is the dominant pathway in acidic aqueous solutions. uq.edu.au

Applications in Complex Organic Molecule Synthesis

Role as a Precursor in Amino Acid and Peptide Chemistry

The compound serves as a foundational element in the synthesis of modified amino acids and peptides, which are crucial for both research and therapeutic development. The tert-butyl ester group offers a stable protecting group that can be removed under specific acidic conditions, a feature widely exploited in peptide synthesis.

Synthesis of Enantiopure Non-Natural Alpha-Amino Acids

A significant application of tert-butyl 5-oxopentanoate (B1240814) derivatives is in the creation of non-natural alpha-amino acids with high enantiopurity. Research has demonstrated a general method for synthesizing these specialized amino acids using a key intermediate derived from L-glutamic acid: tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate. nih.govuoa.gr This chiral aldehyde is obtained through the protection of L-glutamic acid followed by the selective reduction of its γ-methyl ester group. nih.gov

The resulting aldehyde is then subjected to a Wittig reaction with various ylides. nih.gov This reaction allows for the introduction of diverse side chains, leading to the formation of a variety of δ,ε-unsaturated alpha-amino acids. nih.govresearchgate.net This methodology has been successfully applied to the first synthesis of (S)-2-amino-oleic acid, showcasing its utility in producing complex, lipidic amino acids. nih.govacs.org

Facilitation of Peptide Bond Formation through Activated Derivatives

Tert-butyl 5-oxopentanoate is a component of more complex derivatives designed to facilitate the formation of peptide bonds. The tert-butyl ester protects the C-terminus of a glutamic acid residue while the α-amino group is typically protected with a fluorenylmethoxycarbonyl (Fmoc) group. medchemexpress.com A prime example is (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid, which is a commercially available glutamic acid derivative used in peptide synthesis. medchemexpress.commedchemexpress.com This activated form allows for its efficient coupling to the free amino group of another amino acid or a growing peptide chain, forming a stable amide linkage. The structural framework of these derivatives is inherently designed for effective peptide bond formation. smolecule.com

Utilization in Reagents for Solid-Phase Peptide Synthesis

The tert-butyl group is a cornerstone of the most common strategy in Solid-Phase Peptide Synthesis (SPPS), known as the Fmoc/tBu (fluorenylmethoxycarbonyl/tert-butyl) scheme. csic.es In this method, the α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while reactive side chains and the C-terminal carboxyl group are protected by the acid-labile tert-butyl (tBu) group. csic.es

Derivatives such as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid serve as essential reagents for incorporating glutamic acid residues into a peptide sequence during SPPS. medchemexpress.com The use of the tert-butyl ester for the side-chain carboxyl group prevents it from interfering with the peptide bond formation at the α-carboxyl group. This orthogonal protection strategy is fundamental to the success and widespread adoption of Fmoc/tBu SPPS for producing peptides for research and pharmaceutical applications. csic.es

Intermediate in Pharmaceutical and Medicinal Chemistry Research

The scaffold of this compound is a key starting point for the synthesis of various pharmacologically active compounds, including those with applications in oncology and advanced medical imaging.

Precursor for Glutarimide-Containing Pharmacophores

This compound is an important precursor for building molecules that contain a glutarimide (B196013) moiety, a structural feature present in several potent therapeutic agents. acs.org In one synthetic approach, the aldehyde form, this compound, is prepared via the ring-opening of glutaric anhydride (B1165640) with tert-butyl alcohol, followed by reduction and oxidation. acs.org

Furthermore, a derivative, (S)-tert-butyl 4,5-diamino-5-oxopentanoate, has been identified as a crucial starting material for the construction of the (S)-2-aminoglutarimide moiety. google.comgoogle.com This specific chemical entity is a component of certain pharmaceutically active compounds, including those developed for their immunomodulatory or anti-cancer properties. google.comgoogle.com However, previously reported synthetic methods were not deemed suitable for large-scale production due to inefficiencies such as the use of large solvent volumes and a lack of crystalline intermediates, prompting the development of improved processes. google.com

Synthesis of Radiotracers for Positron Emission Tomography (PET) Imaging

A specialized derivative of this compound plays a critical role as a precursor in the synthesis of radiotracers for Positron Emission Tomography (PET) imaging, a non-invasive technique used extensively in clinical oncology. tandfonline.comfigshare.com Specifically, (2S)-tert-butyl 2-(2-bromopropanamido)-5-oxo-5-(tritylamino)pentanoate has been developed as a precursor for the radiotracer N-(2-[¹⁸F]fluoropropionyl)-L-glutamine, also known as [¹⁸F]FPGLN. tandfonline.comfigshare.comresearchgate.net

This precursor is synthesized in a five-step process starting from L-glutamine. figshare.comresearchgate.net The availability of this stable precursor facilitates a simple, two-step ¹⁸F-labeling strategy to produce the final PET tracer, which is used for imaging tumors. tandfonline.comfigshare.comresearchgate.net

Computational and Theoretical Investigations of Tert Butyl 5 Oxopentanoate Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. These calculations offer insights into reaction pathways, electronic properties, and spectroscopic characteristics that are often difficult to obtain through experimental means alone.

Elucidation of Reaction Mechanisms and Transition States

While specific studies on the reaction mechanisms of tert-butyl 5-oxopentanoate (B1240814) are not extensively documented in publicly available literature, the principles of computational chemistry provide a robust framework for their elucidation. Theoretical calculations can be employed to model various reactions this compound undergoes, such as ester hydrolysis, enolate formation, and subsequent alkylation or acylation reactions.

For instance, the hydrolysis of the tert-butyl ester group, a common transformation, can be computationally modeled to determine the transition state energies and reaction pathways under both acidic and basic conditions. By simulating these reaction pathways, researchers can predict activation energies and identify the most favorable mechanistic routes. This approach has been successfully applied to understand the hydrolysis of other esters, providing a template for future studies on tert-butyl 5-oxopentanoate.

Furthermore, computational methods are invaluable in studying stereoselective reactions. For derivatives of this compound that possess chiral centers, DFT calculations can help in understanding the origins of stereoselectivity by comparing the energies of different diastereomeric transition states. This has been demonstrated in studies of stereospecific isomerization of allylic amines, where DFT calculations were crucial in explaining the transfer of chirality.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. Quantum chemical calculations can provide a detailed picture of the electron distribution within this compound, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Key descriptors derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy and localization of the HOMO indicate the molecule's ability to donate electrons, while the LUMO's energy and location point to its electron-accepting capabilities. For this compound, the HOMO is expected to be localized on the oxygen atoms of the carbonyl and ester groups, while the LUMO would likely be centered on the carbon atoms of these same functional groups. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Excited State Dynamics and Photophysical Properties of Derivatives

The study of excited state dynamics and photophysical properties is crucial for applications in materials science and photochemistry. While the parent this compound is not expected to have significant photophysical activity in the visible range, its derivatives can be designed to possess interesting properties.

Computational methods, such as Time-Dependent DFT (TD-DFT), are instrumental in predicting the absorption and emission spectra of molecules. These calculations can elucidate the nature of electronic transitions and the geometries of excited states. For example, studies on pyrene-based derivatives, though structurally distinct, showcase how computational chemistry can predict and explain their photophysical properties, including fluorescence and aggregation-induced emission. gdut.edu.cn

A study on a curcumin (B1669340) derivative containing a tert-butyl ester group investigated its excited-state dynamics, revealing how the ester group influences the tautomeric equilibrium and deactivation pathways of the excited state. pageplace.de This highlights the potential for using computational tools to design derivatives of this compound with specific photophysical characteristics by introducing chromophoric moieties.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations offer a complementary approach to quantum chemical calculations, allowing for the study of larger systems and longer timescales. These methods are particularly useful for exploring the conformational landscape and predicting spectroscopic signatures of flexible molecules like this compound.

Conformational Analysis and Energy Landscapes

Conformational searches can be performed using molecular mechanics force fields, followed by higher-level quantum mechanical calculations to refine the energies of the most stable conformers. The results of such an analysis would provide a potential energy surface, illustrating the energy barriers between different conformations. For example, the orientation of the tert-butyl group relative to the rest of the molecule and the conformation of the pentanoate chain would be key features of this landscape. While a specific energy landscape for this compound is not published, studies on the conformational preferences of substituted cyclohexanes demonstrate the level of detail that such computational analyses can provide. chemrxiv.org

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for the prediction of various spectroscopic data, which can be used to identify and characterize molecules.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a routine computational task. faccts.de By calculating the magnetic shielding constants of the nuclei (e.g., ¹H and ¹³C) in the optimized geometry of this compound, one can predict the chemical shifts. schrodinger.com These predictions, when referenced against a standard, can be compared with experimental spectra to aid in signal assignment. It is important to consider that NMR shifts are sensitive to the molecular conformation, and for flexible molecules, a Boltzmann-weighted average of the shifts from the most stable conformers may be necessary for accurate predictions. faccts.de

Infrared Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. faccts.de These calculations are typically performed using the harmonic oscillator approximation, and the resulting frequencies are often scaled to better match experimental data. faccts.de The predicted IR spectrum can be invaluable for identifying the characteristic vibrational modes of the functional groups in this compound, such as the C=O stretches of the ketone and the ester, and the C-O stretch of the ester.

Mass Spectrometry: While not a direct prediction of a mass spectrum, computational methods can provide related data. For instance, predicted collision cross-section (CCS) values, which are a measure of the ion's shape in the gas phase, can be calculated. These values can be compared with experimental data from ion mobility-mass spectrometry to aid in structural confirmation. Predicted CCS values for protonated and other adducts of this compound are available. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 173.11722 | 139.2 |

| [M+Na]⁺ | 195.09916 | 148.3 |

| [M+NH₄]⁺ | 190.14376 | 145.6 |

| [M+K]⁺ | 211.07310 | 144.1 |

| [M-H]⁻ | 171.10266 | 136.9 |

| Table 1: Predicted Collision Cross Section (CCS) values for various adducts of this compound. uni.lu |

Computational Design of Novel Derivatives with Tailored Reactivity

The computational design of novel derivatives of this compound is a strategic approach to fine-tune its chemical properties for specific synthetic applications. By employing theoretical and computational chemistry methods, researchers can predict how structural modifications will influence the molecule's reactivity, stability, and interaction with other reagents. This in silico approach accelerates the discovery of derivatives with enhanced performance for targeted chemical transformations, such as aldol (B89426) condensations, Michael additions, and palladium-catalyzed reactions.

At the core of this design process is the use of quantum chemical calculations, particularly Density Functional Theory (DFT), to model the electronic structure and predict the reactivity of hypothetical derivatives. mdpi.com These calculations can map electrostatic potential surfaces to identify the most electrophilic and nucleophilic sites on the molecule, providing a roadmap for its chemical behavior. mdpi.com For instance, the inherent reactivity of γ-keto esters can be modulated by introducing various substituents, and DFT helps in quantifying these effects before any synthetic work is undertaken. organic-chemistry.org

The design process typically involves:

Scaffold Modification : Introducing or altering functional groups at various positions on the this compound backbone.

Property Calculation : Computing key electronic and structural parameters for each designed derivative. These include frontier molecular orbital energies (HOMO/LUMO), charge distribution, and reactivity indices. mdpi.commdpi.com

Comparative Analysis : Evaluating the calculated properties of the derivatives against the parent compound and against each other to identify candidates with the desired reactivity profile.

Research into related keto-esters has shown that substituents can significantly alter susceptibility to nucleophilic or electrophilic attack. mdpi.com For example, introducing electron-withdrawing or electron-donating groups near the keto or ester functionalities can predictably increase or decrease the electrophilicity of the carbonyl carbons. The steric hindrance introduced by bulky groups, such as the native tert-butyl group, also plays a crucial role in directing reaction pathways, a factor that can be accurately modeled. mdpi.com

Detailed research findings from computational studies on analogous keto-ester systems provide a framework for designing this compound derivatives. Theoretical assessments allow for the prediction of how specific substitutions will affect reactivity. By calculating reactivity descriptors, it is possible to screen a virtual library of potential derivatives for tailored applications. mdpi.com

Below is a data table representing hypothetical results from a DFT study on designed derivatives of this compound, illustrating how different substituents (R) could be predicted to alter key reactivity parameters.

| Derivative (Structure) | Substituent (R) at C-4 | Calculated LUMO Energy (eV) | Predicted Electrophilicity Index (ω) | Predicted Reactivity toward Nucleophiles |

|---|---|---|---|---|

| This compound | -H | -0.58 | 1.85 | Baseline |

| tert-butyl 4-fluoro-5-oxopentanoate | -F | -0.95 | 2.40 | Increased |

| tert-butyl 4-methyl-5-oxopentanoate | -CH₃ | -0.52 | 1.79 | Slightly Decreased |

| tert-butyl 4-cyano-5-oxopentanoate | -CN | -1.25 | 2.98 | Significantly Increased |

| tert-butyl 4-amino-5-oxopentanoate | -NH₂ | -0.41 | 1.62 | Decreased |

This predictive power enables the rational design of molecules for specific purposes, such as intermediates in the synthesis of complex natural products or pharmaceuticals. beilstein-journals.org For example, a derivative with a significantly lowered LUMO energy would be designed for reactions requiring enhanced electrophilicity at the carbonyl carbon. Conversely, for reactions where the enolate acts as a nucleophile, substituents would be chosen to stabilize the enolate form. This computational pre-screening minimizes the trial-and-error of laboratory synthesis and focuses resources on the most promising candidates.

Enzymatic and Biocatalytic Transformations Involving Tert Butyl 5 Oxopentanoate

Biocatalytic Routes for Enantioselective Synthesis

The enantioselective synthesis of chiral molecules from oxopentanoate precursors is a key application of biocatalysis. Enzymes such as alcohol dehydrogenases (ADHs), ene-reductases, and transaminases are instrumental in creating stereochemically defined centers, which are crucial for the synthesis of pharmaceuticals and other bioactive compounds. rsc.orgmdpi.com

A prominent biocatalytic route is the asymmetric reduction of a ketone to a chiral alcohol. For instance, in the synthesis of intermediates for statin drugs, which are structurally related to oxopentanoates, ADHs are used for the highly selective reduction of diketo-esters. The alcohol dehydrogenase from Lactobacillus brevis (LbADH) can asymmetrically reduce tert-butyl 6-chloro-3,5-dioxohexanoate at the C5-keto group to yield enantiopure tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate. lookchem.com Similarly, engineered ADHs from Lactobacillus kefir have been developed to enhance this transformation, achieving high yields and excellent enantiomeric excess (e.e.). nih.gov This enzymatic approach provides access to key chiral synthons that are difficult to produce via traditional chemical methods. lookchem.comnih.gov

Ene-reductases from the Old Yellow Enzyme family offer another route for enantioselective synthesis by catalyzing the asymmetric reduction of α,β-unsaturated γ-keto esters. rsc.org This method produces chiral γ-oxo esters, which are versatile precursors for various biologically active molecules. rsc.org The regioselectivity of the hydride addition strongly favors the keto moiety as the activating group over the ester, ensuring specific transformations. rsc.org

Furthermore, ω-transaminases (ω-TAs) facilitate the synthesis of chiral amines from ketones, a critical transformation in pharmaceutical manufacturing. mdpi.com By transferring an amino group from a donor to a keto acid like 2-oxopentanoic acid, ω-TAs can produce optically pure L- or D-amino acids. The substrate scope of these enzymes has been expanded through protein engineering to accommodate bulkier substrates. mdpi.com

Enzyme Selectivity and Activity in Oxopentanoate Transformations

The success of biocatalytic transformations hinges on the high selectivity and activity of the chosen enzymes. Enzymes can exhibit remarkable chemo-, regio-, and enantioselectivity, often obviating the need for protecting groups and reducing downstream purification steps.

In the reduction of substrates with multiple ketone groups, such as tert-butyl 6-chloro-3,5-dioxohexanoate, the regioselectivity of the enzyme is paramount. Alcohol dehydrogenases from Lactobacillus species have demonstrated a high preference for reducing the C5-keto group while leaving the C3-keto group untouched, affording the corresponding δ-hydroxy-β-keto ester with high precision. lookchem.com This selectivity is crucial for building complex molecules with multiple stereocenters. lookchem.com

The substrate specificity of an enzyme determines its range of application. While some enzymes have a broad substrate scope, others are highly specific. For example, in a chemoenzymatic synthesis of 4-amino-2-hydroxy acids, wild-type lactate (B86563) dehydrogenases could effectively reduce an alanine-derived α-keto acid. acs.org However, these enzymes were inactive towards bulkier α-keto acids derived from valine, leucine, and phenylalanine. acs.org In contrast, a genetically engineered H205Q mutant of D-hydroxyisocaproate dehydrogenase proved to be an ideal catalyst, reducing all the tested α-keto acids to the desired (2R,4S)-4-amino-2-hydroxy acids in excellent yields and as single diastereomers. acs.org This highlights how protein engineering can overcome the limitations of wild-type enzymes, expanding their utility in synthesis. researchgate.net

The activity of these biocatalysts can be exceptionally high. The space-time yield for the synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate using a mutant LkADH reached 10.6 mmol/L/h, with a cofactor turnover number of 16,060 mol/mol, representing some of the highest values reported for such a transformation. nih.gov

Influence of Green Reaction Media on Biocatalyzed Processes

While many enzymatic reactions are performed in aqueous buffers, the low solubility of hydrophobic substrates like tert-butyl 5-oxopentanoate (B1240814) can limit reaction efficiency. nih.govrsc.org To address this, biocatalysis is increasingly being performed in "green" non-conventional media, including bio-based solvents, deep eutectic solvents (DESs), or under neat (solvent-free) conditions. nih.govnih.gov

Solvent-free systems, where the reaction is carried out directly in the substrate, can achieve high productivity and reduce waste. nih.gov For example, whole cells containing ADHs have been used for the reduction of various ketones in neat substrates, sometimes requiring a small amount of water to maintain enzyme activity. nih.gov

Bio-based solvents, such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), are renewable and less toxic alternatives to conventional organic solvents. nih.gov The addition of CPME as a co-solvent has been shown to maximize conversion (to 99%) and stereoselectivity in the ADH-catalyzed reduction of an α-chloroketone, a key step in the synthesis of an anti-HIV drug. mdpi.com In another case, adding 10% v/v CPME increased the yield of a bioreduction from 68% in buffer to 98%. mdpi.com

Deep eutectic solvents (DESs) are mixtures of hydrogen bond donors and acceptors that form liquids with low melting points. They are often biodegradable, non-toxic, and can enhance enzyme stability and activity. mdpi.com Research on the reduction of 5-(4-fluorophenyl)-5-oxopentanoic acid, a close structural analog of the title compound, found that using a 1% w/v mixture of choline (B1196258) chloride and urea (B33335) (a DES) in the buffer increased cell membrane permeability and resulted in an 80.7% yield of the enantiopure (S)-alcohol. mdpi.com This demonstrates the potential of DESs to improve the performance of whole-cell biocatalytic systems for oxopentanoate transformations. mdpi.com

Analytical Methodologies for Research and Development of Tert Butyl 5 Oxopentanoate

Advanced Spectroscopic Characterization for Structural Elucidation in Research

The definitive identification of tert-butyl 5-oxopentanoate's molecular structure is achieved through the synergistic use of several spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum of tert-butyl 5-oxopentanoate (B1240814) is expected to show distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group will produce a characteristic sharp singlet, integrating to nine protons, typically in the upfield region. The methylene (B1212753) protons adjacent to the ester and aldehyde groups, and the central methylene group, will appear as multiplets, likely triplets, with chemical shifts determined by their proximity to the electron-withdrawing carbonyl groups. The aldehydic proton will be highly deshielded, appearing as a singlet or triplet at a significantly downfield chemical shift. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The two carbonyl carbons (ester and aldehyde) are expected to resonate at the lowest field. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will have characteristic chemical shifts. The three methylene carbons in the chain will show distinct signals based on their electronic environment. rsc.orgbiorxiv.org

Expected NMR Spectroscopic Data for this compound

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehydic Proton (-CHO) | ~9.7 | t | 1H |

| Methylene Protons (-CH₂-CHO) | ~2.6 | t | 2H |

| Methylene Protons (-CH₂-CO₂R) | ~2.4 | t | 2H |

| Central Methylene Protons (-CH₂-) | ~1.9 | quintet | 2H |

| tert-Butyl Protons (-C(CH₃)₃) | ~1.4 | s | 9H |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | ||

| Aldehyde Carbonyl (C=O) | ~202 | ||

| Ester Carbonyl (C=O) | ~172 | ||

| Quaternary Carbon (-OC(CH₃)₃) | ~81 | ||

| Methylene Carbon (-CH₂-CHO) | ~43 | ||

| Methylene Carbon (-CH₂-CO₂R) | ~33 | ||

| tert-Butyl Methyl Carbons (-C(CH₃)₃) | ~28 | ||

| Central Methylene Carbon (-CH₂-) | ~20 |

Note: Expected values are based on standard chemical shift ranges and data from structurally similar compounds. Actual values may vary depending on solvent and experimental conditions.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups. vscht.cz A strong, sharp peak around 1735 cm⁻¹ is indicative of the ester C=O stretch, while another strong peak around 1725 cm⁻¹ corresponds to the aldehyde C=O stretch. The C-H stretching vibrations of the alkane backbone and the tert-butyl group typically appear in the 2850-3000 cm⁻¹ region. nist.gov The presence of an aldehyde is further confirmed by characteristic C-H stretching bands appearing around 2720 cm⁻¹ and 2820 cm⁻¹.

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₁₆O₃), the molecular weight is 172.22 g/mol . alfa-chemistry.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 172 would be expected. A prominent fragment is often the loss of the tert-butyl group (57 amu) or isobutylene (B52900) (56 amu), leading to a significant peak at m/z = 115 or 116. Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can further aid in identification when using ion mobility-mass spectrometry. uni.lu

Predicted Mass Spectrometry Adducts for this compound

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 173.11722 |

| [M+Na]⁺ | 195.09916 |

| [M+NH₄]⁺ | 190.14376 |

| [M-H]⁻ | 171.10266 |

Source: PubChem CID 10821075 uni.lu

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment.

Purity Assessment using HPLC and GC High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining the purity of non-volatile and volatile organic compounds, respectively.

HPLC: For a compound like this compound, reverse-phase HPLC using a C18 column is a common approach. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is often performed using a UV detector, as the carbonyl groups exhibit weak absorbance at low wavelengths (~210-220 nm). The purity is calculated by comparing the peak area of the main component to the total area of all observed peaks.

GC: Given its moderate volatility, GC can also be employed for purity analysis. A capillary column with a non-polar or mid-polar stationary phase is suitable. The sample is vaporized and carried by an inert gas through the column, with separation based on boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for detection.

Enantiomeric Excess Determination In cases where this compound is synthesized in a chiral form (e.g., through asymmetric synthesis), determining the enantiomeric excess (e.e.) is crucial. This is almost exclusively achieved using chiral chromatography.

Chiral HPLC: This technique uses a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral compound. This differential interaction leads to different retention times, allowing for their separation and quantification. The choice of CSP and mobile phase is critical and often requires screening to find optimal separation conditions. doi.org For esters, polysaccharide-based chiral columns are often effective. The e.e. is calculated from the relative peak areas of the two enantiomer peaks. google.com

Typical Chromatographic Conditions for Analysis

| Parameter | HPLC (Purity) | Chiral HPLC (e.e.) | GC (Purity) |

|---|---|---|---|

| Column | Reverse-Phase (e.g., C18, 5 µm) | Chiral Stationary Phase (e.g., cellulose- or amylose-based) | Capillary (e.g., DB-5, HP-1) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water gradient | Hexane/Isopropanol isocratic mixture | Helium or Nitrogen |

| Detector | UV-Vis (e.g., 210 nm) | UV-Vis (e.g., 210 nm) | Flame Ionization Detector (FID) |

| Typical Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min | 1-2 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Controlled (e.g., 25 °C) | Temperature program (e.g., 50 °C to 250 °C) |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and sustainable methods for the synthesis of γ-keto esters, such as tert-butyl 5-oxopentanoate (B1240814), is an active area of research. Future explorations are likely to focus on novel catalytic systems that offer higher yields, greater selectivity, and milder reaction conditions compared to traditional methods.

One promising avenue is the use of gold catalysis. For instance, Au(III)-catalyzed hydration of 3-alkynoates has been shown to be a practical, one-step method for producing γ-keto esters in high yields at room temperature. nih.gov This approach is atom-economical and proceeds through a favored 5-endodig cyclization enabled by carbonyl group participation. nih.govresearchgate.net Further research could optimize this methodology for the specific synthesis of tert-butyl 5-oxopentanoate and explore the use of other gold(I) and gold(III) catalysts. researchgate.net

Copper(II) triflate has also demonstrated effectiveness in catalyzing the reaction of (trimethylsilyloxy)acrylic esters with acetals to form γ-alkoxy-α-keto esters. researchgate.net Investigating analogous copper-catalyzed reactions for the synthesis of this compound could be a fruitful area of study. Additionally, carbene-catalyzed enantioselective synthesis of γ-keto-β-silyl esters has been reported, suggesting the potential for developing stereoselective syntheses of chiral derivatives of this compound. acs.org

Metal-free oxidative esterification reactions represent another emerging trend. These methods avoid the use of heavy metals and can offer high atom economy. mdpi.com The development of such systems for the synthesis of this compound would align with the principles of green chemistry.

A summary of potential catalytic systems for the synthesis of γ-keto esters is presented in the table below.

| Catalytic System | Reaction Type | Potential Advantages |

| Gold(III) Catalysts | Hydration of alkynoates | High yields, mild conditions, atom-economical nih.govresearchgate.net |

| Copper(II) Triflates | Reaction with acrylic esters | Good to excellent yields, mild conditions researchgate.net |

| N-Heterocyclic Carbenes | Annulation/Ring-opening | High enantioselectivity for chiral derivatives acs.org |

| Metal-free Systems | Oxidative esterification | Avoids heavy metals, high atom economy mdpi.com |

Integration with Supramolecular Chemistry and Self-Assembly Processes

The bifunctional nature of this compound, possessing both a ketone and an ester group, makes it an intriguing candidate for applications in supramolecular chemistry and self-assembly. The carbonyl groups can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can drive the formation of ordered supramolecular structures.

Future research could explore the self-assembly of this compound on surfaces or in solution to form well-defined nanostructures. mdpi.com For example, the formation of molecularly thin films or monolayers on substrates could be investigated, with potential applications in nanoscience and materials science. The bulky tert-butyl group could play a significant role in directing the packing and organization of the molecules in such assemblies. rsc.org

Furthermore, this compound could serve as a building block for more complex supramolecular architectures. By chemically modifying the molecule to introduce additional functional groups capable of specific recognition, it could be incorporated into larger, self-assembling systems like molecular capsules, cages, or polymers. researchgate.netacs.org For instance, the ketone functionality could be used as a handle to attach other molecules through reversible covalent chemistry, leading to the formation of dynamic and responsive materials. The study of bile acid esters, which also possess both hydrophobic and hydrogen-bonding moieties, has shown their potential as gel-forming agents, suggesting a possible avenue for the exploration of this compound derivatives in soft materials. nih.gov

Development of Advanced Computational Models for Predictive Synthesis

The use of computational tools, including artificial intelligence (AI) and machine learning, is revolutionizing chemical synthesis. Future research will undoubtedly leverage these technologies to predict and optimize the synthesis of this compound.

Advanced computational models can be developed to predict the outcomes of different synthetic routes, including reaction yields and the formation of byproducts. cam.ac.uk Machine learning algorithms can be trained on large datasets of chemical reactions to identify the most promising catalysts and reaction conditions for the synthesis of γ-keto esters. acs.orgresearchgate.net This predictive capability can significantly reduce the amount of empirical experimentation required, saving time and resources.

The development of accurate force fields and quantum mechanical methods will also be crucial for understanding the reaction mechanisms involved in the synthesis of this compound at a molecular level. rsc.org This fundamental understanding can guide the design of new catalysts and the optimization of reaction conditions for improved efficiency and selectivity.

Applications in Unexplored Fields of Chemical Science

While γ-keto esters have established applications, the specific potential of this compound in several emerging fields remains largely unexplored. Its unique combination of a ketone and a protected carboxylic acid functionality opens up possibilities for its use as a versatile building block in various areas of chemical science.

One potential application lies in the field of chemical biology. The tert-butyl ester group can act as a protecting group for the carboxylic acid, which can be selectively deprotected under specific conditions. researchgate.net This property could be exploited to design and synthesize prodrugs or molecular probes that release an active carboxylic acid-containing molecule at a target site within a biological system. nih.gov

In materials science, this compound could serve as a monomer or a precursor for the synthesis of novel polymers and functional materials. The ketone group provides a site for further chemical modification, allowing for the introduction of various functionalities to tailor the properties of the resulting materials. For instance, it could be used to create polymers with specific thermal or mechanical properties.

The fragrance and flavor industry is another area where γ-keto esters have found use as precursors for organoleptic compounds. google.com Future research could investigate the potential of this compound and its derivatives as precursors to new fragrance and flavor molecules, potentially offering novel scent and taste profiles.

Finally, its role as a synthetic intermediate in the preparation of more complex molecules, such as pharmaceutical ingredients and agrochemicals, will continue to be an important area of research. mdpi.comgoogle.com The development of efficient methods to convert this compound into a variety of other functionalized compounds will expand its utility as a valuable tool in organic synthesis.

Q & A

Q. What are the common synthetic routes for tert-butyl 5-oxopentanoate, and how do reaction conditions influence yield?

this compound is synthesized via asymmetric allylation using silane reagents (e.g., (S,S)-16a) followed by lactonization (72% yield, 93% ee) . Alternative methods involve selective reduction of protected glutamic acid derivatives with DIBALH (diisobutylaluminum hydride) to generate the keto-ester backbone . Key variables include solvent choice (THF or EtOAc), temperature (−78°C for stereocontrol), and catalysts (e.g., Pd/C for hydrogenation steps) .

Q. How do the tert-butyl and oxo functional groups affect the compound’s reactivity in multi-step syntheses?

The tert-butyl group provides steric protection to the ester moiety, enhancing stability during acidic/basic conditions . The 5-oxo group acts as an electrophilic site for nucleophilic additions (e.g., Michael additions) or reductive amination, enabling modular derivatization . For example, the oxo group participates in Wittig reactions to form α,β-unsaturated esters .

Q. What spectroscopic techniques are critical for characterizing this compound?

1H/13C NMR resolves stereochemistry and functional group integrity (e.g., tert-butyl singlet at δ 1.45 ppm, carbonyl signals at δ 170-175 ppm) . ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 443.1) , while IR identifies carbonyl stretches (~1720 cm⁻¹) . Purity is validated via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in reactions involving this compound?

Stereocontrol is achieved using chiral silane reagents (e.g., (R,R)-16c for Si-face crotylation, 80% yield, single anti-isomer) . Low temperatures (−78°C) and aprotic solvents (THF) minimize racemization. Computational modeling (DFT) predicts transition-state geometries to guide reagent selection .

Q. What strategies resolve contradictions in reported yields for this compound derivatives?

Discrepancies arise from protecting group compatibility (e.g., Boc vs. benzyloxycarbonyl) and residual moisture in solvents. Systematic optimization includes:

Q. How does this compound serve as a precursor for peptidomimetics and protease inhibitors?

The oxo group undergoes reductive amination with amino acids (e.g., lysine analogs) to form constrained peptide backbones . For example, coupling with 4-methoxyphenylamine yields β-catenin/Tcf inhibitors (85% yield) via EDCI/HOBt-mediated activation . Stereochemical fidelity is maintained using (S)-configured intermediates .

Q. What are the challenges in scaling up this compound synthesis, and how are they mitigated?

Scale-up issues include:

- Exothermicity during DIBALH reductions: Controlled addition rates and cryogenic conditions prevent runaway reactions .

- Purification complexity : Flash chromatography (hexane/EtOAc gradients) or distillation under reduced pressure isolates high-purity product .

- Catalyst recycling : Immobilized Pd catalysts improve cost-efficiency in hydrogenation steps .

Q. How do electronic and steric effects influence this compound’s participation in cross-coupling reactions?

The tert-butyl group’s steric bulk limits accessibility to the ester carbonyl, favoring chelation-controlled mechanisms in Pd-catalyzed couplings . Electron-withdrawing oxo groups activate adjacent carbons for Suzuki-Miyaura reactions, enabling aryl/heteroaryl functionalization .

Data Analysis and Mechanistic Questions

Q. How can computational chemistry predict this compound’s reactivity in novel reaction systems?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites . Molecular dynamics simulations model solvent effects on transition states (e.g., THF vs. DMF) .

Q. What analytical workflows validate the stability of this compound under prolonged storage?

- Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS track degradation products (e.g., hydrolysis to pentanoic acid) .

- Solid-state NMR monitors crystallinity changes, which impact solubility and reactivity .

Tables for Key Data

Retrosynthesis Analysis